

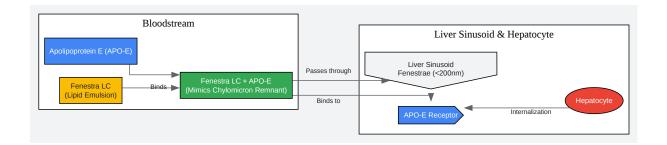
Fenestra LC for Small Animal Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenestra LC, a contrast agent for preclinical micro-computed tomography (micro-CT) imaging in small animals. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on its core properties, mechanism of action, and application in various research models, with a focus on hepatic and splenic imaging.

Introduction to Fenestra LC


Fenestra LC is an iodinated nanoemulsion specifically formulated for the functional and anatomical imaging of the liver and spleen in small animal models.[1] Composed of lipid spheres containing iodinated triglycerides (ITG), this oil-in-water emulsion provides contrast enhancement for micro-CT imaging.[2] Its unique composition allows for the visualization of the hepatobiliary system by leveraging the body's natural lipid metabolism pathways.[3][4] This makes it a valuable tool for a range of applications, including staging and monitoring fatty liver disease and quantifying liver tumor burdens.[1]

The agent is designed for long and stable in vivo residence times, enabling prolonged enhancement of the hepatobiliary system from a single intravenous administration.[5] Fenestra LC is non-toxic, non-radioactive, and does not contain active biological products, simplifying storage and handling procedures.[5]

Mechanism of Action: Targeting the Reticuloendothelial System

The core principle behind Fenestra LC's functionality lies in its ability to mimic endogenous chylomicron remnants.[1][5] After intravenous administration, the lipid spheres, with an average size of less than 150 nanometers, can pass through the fenestrae of liver sinusoids to access hepatocytes.[2] It is believed that these lipid spheres incorporate apolipoprotein E (APO-E) from the plasma, which facilitates their selective targeting and uptake by hepatocytes via the APO-E receptor.[6] This targeted delivery of the iodinated triglycerides to the liver parenchyma results in significant contrast enhancement.

Click to download full resolution via product page

Mechanism of Fenestra LC uptake by hepatocytes.

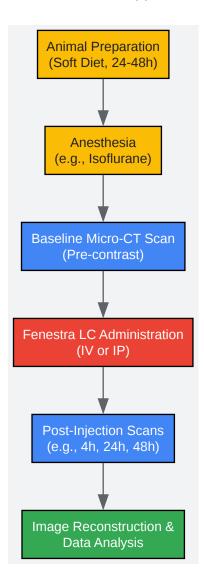
Physicochemical Properties and Pharmacokinetics

Fenestra LC is formulated to optimize its biodistribution and imaging window. The key properties and pharmacokinetic parameters are summarized below.

Property	Value	Source
Composition	lodinated triglycerides in an oil- in-water emulsion	[2]
Iodine Concentration	50 mg I/mL	[7][8]
Mean Particle Diameter	< 150 nm	[2][8]
Peak Liver Enhancement	Approximately 4 hours post- injection	[9]
Peak Spleen Enhancement	Approximately 48 hours post-injection	[9]
Circulation Time	Up to 24 hours	[2]
Elimination	Primarily through the hepatobiliary system (feces)	[5][10]

Experimental Protocols

Successful imaging with Fenestra LC requires adherence to specific experimental protocols. The following provides a detailed methodology for a typical imaging study in mice.


Animal Preparation

- Animal Model: The agent has been successfully used in various species including mice, rats, rabbits, dogs, pigs, monkeys, and woodchucks.[10][11]
- Diet: To minimize abdominal streak artifacts from chow, it is recommended to place animals on a soft, non-chow diet for 24-48 hours prior to imaging.[7][11] Fasting is an alternative, though clearance of digested chow may be incomplete.
- Anesthesia: Isoflurane inhalation is a preferred method as it allows for quick recovery.[5]
 Alternatively, an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (5 mg/kg)
 mixture can be used.[5][10] Note that some anesthetics, like pentobarbital, may alter the pharmacokinetics of Fenestra LC.[10]

Administration of Fenestra LC

- Storage and Handling: Store Fenestra LC at room temperature (20-25 °C); do not freeze.[5]
 [10] The vial should be gently inverted to mix before use.[10]
- Dosage: A typical dose for mice is 0.4 mL per 20 g of body weight.[10] This can be adjusted based on the animal's size and desired contrast enhancement.[10]
- Route of Administration: The standard method is intravenous (IV) injection via the lateral tail vein.[5][10] To facilitate this, the tail can be warmed for 30-60 seconds to dilate the vessels.
 [10][11] Intraperitoneal (IP) injections have also been shown to be a viable alternative.[12]
- Injection Rate: A slow bolus injection at a rate of approximately 1 mL/minute is optimal.

Click to download full resolution via product page

General experimental workflow for Fenestra LC imaging.

Micro-CT Imaging and Analysis

- Imaging Time Points: For liver imaging, optimal contrast enhancement is typically observed at approximately 4 hours post-administration.[9] Spleen contrast peaks around 48 hours.[9] Longitudinal studies may require repeated injections to maintain adequate contrast levels.[9]
- Image Acquisition: Scanning parameters will depend on the specific micro-CT system used.
 Example parameters include 70-80 kVp and 450-500 μA.[7]
- Data Analysis: Post-acquisition, images are reconstructed. Contrast enhancement is quantified by measuring the change in Hounsfield Units (HU) in the region of interest (e.g., liver, spleen, tumor) compared to baseline scans.[7][13]

Applications in Small Animal Imaging

Fenestra LC has been utilized in a variety of preclinical research areas, demonstrating its versatility as an imaging agent.

Liver and Spleen Imaging

The primary application of Fenestra LC is for high-resolution anatomical and functional imaging of the liver and spleen.[1] In healthy animals, it provides clear delineation of the liver parenchyma.[10]

Tumor Imaging

Fenestra LC is effective for the detection and monitoring of liver tumors, including metastatic lesions.[13] Since many liver tumors do not contain the APO-E receptor, they do not take up the contrast agent and thus appear as dark, negative-contrast regions against the brightly enhanced healthy liver tissue.[6][13] This allows for the quantification of tumor burden and the assessment of therapeutic efficacy. For example, in a study with a metastatic pheochromocytoma model, liver lesions appeared as negative contrast on the enhanced liver background.[13]

Comparative Performance

Studies comparing Fenestra LC with other contrast agents have provided insights into its relative strengths. For instance, ExiTron nano agents have been shown to provide longer and stronger contrast enhancement of the liver and spleen at a lower injection volume compared to Fenestra LC.[9] A single dose of ExiTron nano can provide enhancement for over three weeks, whereas Fenestra LC may require repeated injections for longitudinal studies.[9]

It is also important to distinguish Fenestra LC from its vascular counterpart, Fenestra VC. Fenestra VC has a modified surface to slow its uptake by hepatocytes, resulting in prolonged circulation in the bloodstream, making it ideal for vascular imaging.[3][4][5]

Conclusion

Fenestra LC is a valuable tool for preclinical researchers requiring detailed anatomical and functional imaging of the liver and spleen. Its mechanism of action, which mimics natural lipid metabolism, allows for targeted contrast enhancement of the hepatobiliary system. While newer agents may offer longer-lasting contrast, Fenestra LC remains a well-characterized and effective option for a variety of applications, particularly in the study of liver diseases and oncology. Proper experimental design and adherence to established protocols are crucial for obtaining high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medilumine.com [medilumine.com]
- 2. medilumine.com [medilumine.com]
- 3. Contrast Agent School of Medicine University of Louisville [louisville.edu]
- 4. Contrast Agent School of Medicine University of Louisville [louisville.edu]
- 5. summitpharma.co.jp [summitpharma.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. medilumine.com [medilumine.com]

- 8. In vivo micro-computed tomography imaging in liver tumor study of mice using Fenestra VC and Fenestra HDVC PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Fenestra LC, ExiTron nano 6000, and ExiTron nano 12000 for micro-CT imaging of liver and spleen in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medilumine.com [medilumine.com]
- 11. medilumine.com [medilumine.com]
- 12. Intraperitoneal injections as an alternative method for micro-CT contrast enhanced detection of murine liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo microCT imaging of liver lesions in small animal models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fenestra LC for Small Animal Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041213#introduction-to-fenestra-lc-for-small-animal-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com